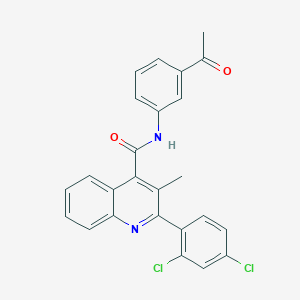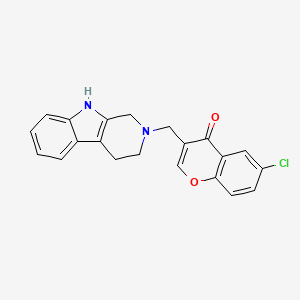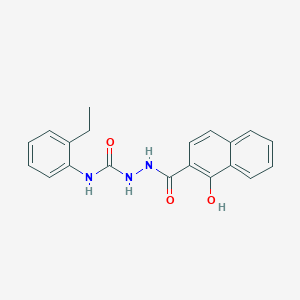
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene, also known as DCMF, is a chemical compound that belongs to the family of chromenes. It is a synthetic compound that has been synthesized using various chemical methods. DCMF has been the focus of scientific research due to its potential application in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is not fully understood. However, it has been suggested that 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-microbial properties by inhibiting the growth of various bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its synthetic availability, relatively low cost, and its potential application in the field of medicine. However, the limitations of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are various future directions for the study of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene. One potential direction is the development of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene as a potential anti-cancer drug. Another direction is the study of the mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene to better understand its pharmacological effects. Additionally, the potential application of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in the treatment of bacterial infections should be further explored. The synthesis of analogs of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene with improved pharmacological properties is also an area of future research.
Méthodes De Synthèse
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene can be synthesized using various chemical methods such as the Pechmann reaction, Friedel-Crafts reaction, and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is the Pechmann reaction. This reaction involves the condensation of resorcinol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has also been studied for its potential application in the treatment of bacterial infections.
Propriétés
IUPAC Name |
1-(dichloromethylidene)-3-(4-ethoxyphenyl)-6,7-dimethoxyisochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c1-4-25-14-7-5-12(6-8-14)16-9-13-10-17(23-2)18(24-3)11-15(13)19(26-16)20(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWFHAJTHDSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=C(Cl)Cl)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)